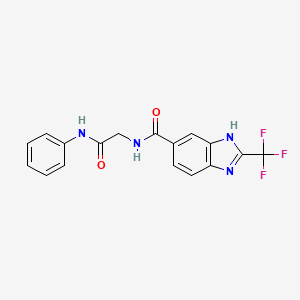

![molecular formula C18H27Br2NO3 B2577829 1-[3-(2,4-dibromophénoxy)-2-hydroxypropyl]-2,2,6,6-tétraméthylpipéridin-4-ol CAS No. 946278-75-7](/img/structure/B2577829.png)

1-[3-(2,4-dibromophénoxy)-2-hydroxypropyl]-2,2,6,6-tétraméthylpipéridin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated compounds often involves the use of brominating agents such as bromine or N-bromosuccinimide . The specific synthesis pathway would depend on the structure of the target compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Thérapie anticancéreuse

Ce composé a montré un potentiel d'utilisation en thérapie anticancéreuse . Il a été constaté qu'il induisait l'apoptose dans les lignées cellulaires à des valeurs d'IC50 comprises entre 1,61 et 2,95 μM après 72 heures . La cytotoxicité dans les lignées cellulaires a atteint 50 %, tandis que les cellules mononucléaires périphériques sanguines normales (PBMNC) provenant de donneurs sains n'ont guère été affectées .

Traitement de la leucémie myéloïde aiguë (LMA)

Le composé a montré une valeur d'IC50 3,2 fois plus faible dans les cellules leucémiques primaires (LMA) que dans les PBMNC de donneurs sains . Cela suggère qu'il pourrait être un traitement potentiel pour la LMA.

Inhibition du virus de l'hépatite C (VHC)

Le composé a été trouvé pour inhiber le virus de l'hépatite C (VHC) . Cela suggère qu'il pourrait être utilisé dans le développement de médicaments antiviraux.

Activité antibactérienne

Le composé a montré une activité antibactérienne in-vitro puissante . Il pourrait être une molécule de départ possible pour le développement de médicaments, en particulier contre les souches de SARM, de S. aureus sensible à la méthicilline (MASS), de VRE et d'entérocoques sensibles à la vancomycine (VSE) .

Dissuasion contre le poisson-globe

Le composé a montré une forte dissuasion contre le poisson-globe généraliste Canthigaster solandri . Cela suggère qu'il pourrait être utilisé dans le développement de répulsifs marins écologiques.

Inhibition des souches bactériennes et fongiques pathogènes de l'environnement et de l'homme

Le composé a montré une inhibition puissante contre les souches bactériennes et fongiques pathogènes de l'environnement et de l'homme . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux agents antimicrobiens.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens .

Mode of Action

It has been suggested that similar compounds might act by inhibiting complex ii in the mitochondrial electron transport chain .

Biochemical Pathways

It is likely that the compound affects the pathways related to the mitochondrial electron transport chain, given its suggested mode of action .

Action Environment

Similar compounds have been found to exhibit selective growth inhibitory activity against cancer cells adapted to nutrient starvation .

Analyse Biochimique

Biochemical Properties

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bromodiphenyl ethers, which are compounds containing two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group . These interactions are essential for its biochemical activity and influence its role in metabolic processes.

Cellular Effects

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens . This compound’s ability to affect cell signaling and gene expression makes it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit complex II in the mitochondrial electron transport chain, potentially favoring apoptosis . This inhibition is a key aspect of its molecular mechanism and contributes to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The compound’s stability and degradation rates are crucial for understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol vary with different dosages in animal models. Studies have shown that there are threshold effects observed at certain dosages, as well as toxic or adverse effects at high doses . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolic activity. For instance, it has been found to modulate calcium channel activity, which is an important aspect of its metabolic function . These interactions are vital for understanding the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol within cells and tissues involve various transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall biochemical activity.

Subcellular Localization

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol exhibits specific subcellular localization patterns. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.

Propriétés

IUPAC Name |

1-[3-(2,4-dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27Br2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLDVXVFWMNYBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Br)Br)O)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

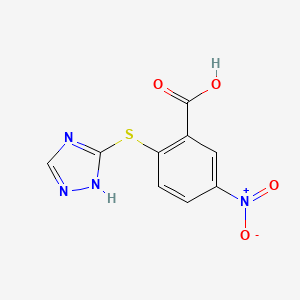

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)

![methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2577752.png)

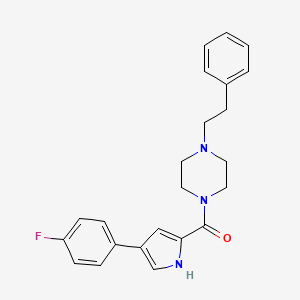

![N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2577754.png)

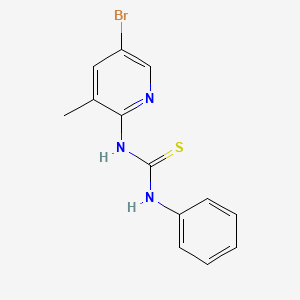

![ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate](/img/structure/B2577756.png)

![4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B2577757.png)

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)

![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)

![(2E)-N-benzyl-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enamide](/img/structure/B2577764.png)

![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)